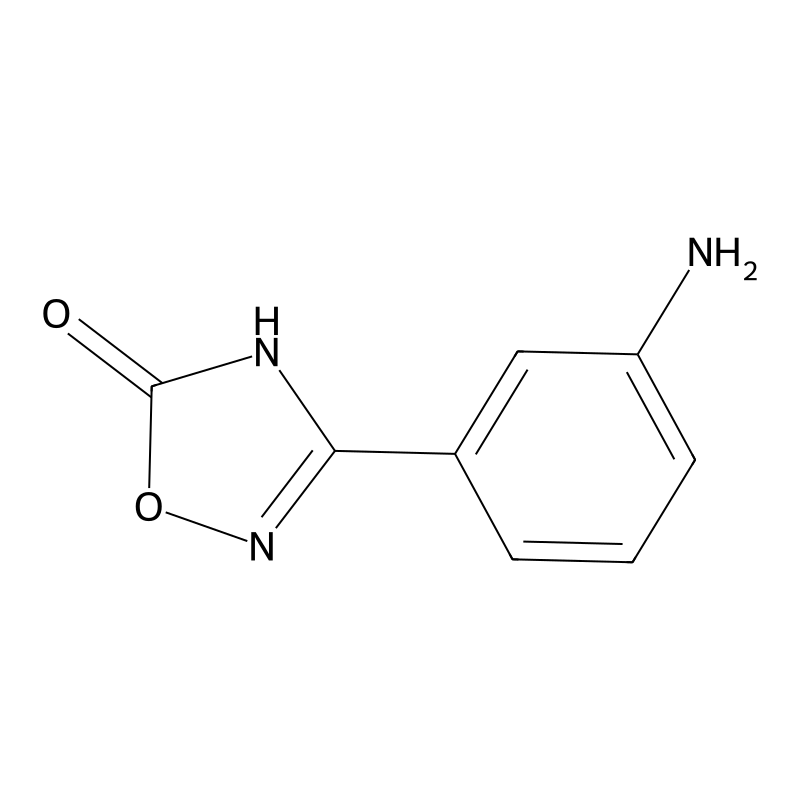3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Detection of Sugars
Scientific Field: Analytical Chemistry
Summary of the Application: 3-Aminophenylboronic acid is used in the development of chemiresistive sensors for the detection of sugars.
Methods of Application or Experimental Procedures: The work involves the electrochemical polymerization of 3-aminophenylboronic acid in the presence of fluoride on the surface of single-walled carbon nanotubes (SWNTs).
Results or Outcomes: The optimized sensors showed a sensing response over a wide dynamic range of concentrations and a limit of detection of 2.92 mM for D-fructose and 3.46 mM for D-glucose.
3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound notable for its oxadiazole ring fused with an aminophenyl group. This unique structure contributes to its distinctive chemical and physical properties, making it a subject of interest in various scientific fields. The molecular formula of this compound is C8H8N4O, and it has a molecular weight of approximately 176.18 g/mol. The presence of the oxadiazole ring enhances its potential as a bioactive molecule, influencing its reactivity and interaction with biological systems.
- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially yielding nitro derivatives.
- Reduction: Reduction can be achieved with agents like sodium borohydride or lithium aluminum hydride, leading to various amine derivatives.
- Substitution: The aminophenyl group allows for both electrophilic and nucleophilic substitution reactions, often utilizing halogens or alkylating agents as reagents.
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or neutral medium.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.
The biological activity of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is primarily attributed to its ability to interact with specific molecular targets. The aminophenyl group can form hydrogen bonds and engage in other interactions with biological molecules. Additionally, the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and proteins, leading to various biological effects such as anti-inflammatory and antimicrobial activities .
Several synthesis methods are employed for the preparation of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one:
- Cyclization of Precursors: A common method involves the reaction of 3-aminobenzoic acid with hydrazine hydrate to form a hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
- Room Temperature Synthesis: Recent advancements have introduced room-temperature synthesis techniques using tetrabutylammonium fluoride as a catalyst. This method allows for mild conversion of organic compounds into 1,2,4-oxadiazoles without the need for elevated temperatures .
- Industrial Production: For larger-scale production, optimization of reaction conditions (temperature, pressure, solvent) is essential to maximize yield and purity. Continuous flow reactors are often utilized for enhanced efficiency.
The unique properties of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one make it suitable for various applications:
- Pharmaceutical Development: Its potential as a bioactive molecule positions it as a candidate for drug development targeting specific diseases.
- Material Science: The compound's electronic properties may be leveraged in the design of new materials or sensors.
- Agricultural Chemistry: Its biological activity could be explored for use in agrochemicals or pest control formulations .
Research into the interaction studies of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one has shown that it can effectively bind to specific biological targets. Studies indicate that its mechanism involves forming hydrogen bonds and engaging in π-π stacking interactions with proteins or enzymes. Such interactions are crucial for understanding its potential therapeutic effects and guiding further drug design efforts .
Several compounds share structural similarities with 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Aminophenylacetic Acid | Lacks oxadiazole ring | Simpler structure; used in different biological contexts |
| 3-Aminophenylacetylene | Contains an acetylene group | Different reactivity profile due to triple bond |
| 3-Aminoacetophenone | Features a ketone group | Different functional group affecting reactivity |
Uniqueness
The uniqueness of 3-(3-aminophenyl)-1,2,4-oxadiazol-5(4H)-one lies in its oxadiazole ring structure which imparts distinct electronic and steric properties not found in similar compounds. This structural feature enhances its potential applications in pharmaceuticals and material sciences compared to other derivatives that lack such characteristics .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








